2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide
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Overview
Description
The compound “2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups and structural features, including a benzamide moiety, a 1,2,4-triazole ring, and two chlorine atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, a benzamide moiety, and two chlorine atoms. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 1,2,4-triazole ring, the benzamide moiety, and the two chlorine atoms. These functional groups could participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,4-triazole ring could confer basicity, while the two chlorine atoms could make the molecule more polar .Scientific Research Applications
Pharmaceutical Applications
These compounds, being derivatives of imidazole and thiazole, have been found to possess a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antiviral Activity
Indole derivatives, which these compounds are a part of, have shown antiviral activity . They have been used in the development of antiretroviral drugs .
Anti-Cancer Activity
Some derivatives of these compounds have shown potential in cancer treatment. They have been used in the development of antineoplastic drugs .
LED Light Source and Fiber Optic CCD Spectrophotometer The compound 2,5-dichloro-1,4-benzoquinone has been used as a model to study the practicality of a new type of light reactor with an LED light source and a fiber optic CCD spectrophotometer .
Synthesis of Other Compounds
These compounds can be used as starting materials for the synthesis of other compounds. For example, 2,5-dichloro-1,4-benzoquinone has been used as a starting material for the synthesis of juglone D .
Palladium-Catalyzed Indole Synthesis
2,5-Dichloro-1,4-benzoquinone has been used in palladium-catalyzed indole synthesis to produce 2,5-dichloro-3,6-di(indol-3-yl)-1,4-benzoquinone .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Mode of Action
It is known that the nitrogen atoms of the 1,2,4-triazole ring in similar compounds bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s activity, leading to various downstream effects.
Biochemical Pathways
For instance, indole derivatives, which share a similar aromatic structure, have been found to affect pathways related to inflammation, viral replication, and cancer cell proliferation .
Pharmacokinetics
Thiazole derivatives, which share a similar structure, are known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially affect the compound’s bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,5-dichloro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-10-6-7-13(18)12(8-10)15(23)19-9-14-20-21-16(24)22(14)11-4-2-1-3-5-11/h1-8H,9H2,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMQGRJWNZHIZCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CNC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-((4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)benzamide |
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